molecular formula C18H14F2N2O3 B11444519 N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide

Cat. No.: B11444519
M. Wt: 344.3 g/mol
InChI Key: KXERAGOTKJUGHO-UHFFFAOYSA-N
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Description

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxycoumarin.

    Introduction of the Ethylamino Group: The 4-hydroxycoumarin intermediate can be reacted with ethylamine under acidic conditions to introduce the ethylamino group at the 4-position of the chromen-2-one core.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the ethylamino-substituted chromen-2-one with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group, forming dihydro derivatives.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-2,6-difluorobenzamide is unique due to the presence of both the ethylamino group and the difluorobenzamide moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H14F2N2O3

Molecular Weight

344.3 g/mol

IUPAC Name

N-[4-(ethylamino)-2-oxochromen-3-yl]-2,6-difluorobenzamide

InChI

InChI=1S/C18H14F2N2O3/c1-2-21-15-10-6-3-4-9-13(10)25-18(24)16(15)22-17(23)14-11(19)7-5-8-12(14)20/h3-9,21H,2H2,1H3,(H,22,23)

InChI Key

KXERAGOTKJUGHO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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